

Avasimibe Stability & Handling Guide

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Compound Focus: Avasimibe

CAS No.: 166518-60-1

Cat. No.: S519820

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Avasimibe is a small molecule inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT1) [1] [2]. While comprehensive stability data is not available in the searched literature, the following table summarizes key handling information and *potential* stability risks inferred from its typical research use.

| Potential Issue | Manifestation | Recommended Action | Evidence Level |
|--------------------------------|--|---|--|
| Solvent Incompatibility | Precipitation in aqueous cell culture media. | Always prepare a concentrated stock solution in DMSO (e.g., 100 mM) before diluting in aqueous buffers [3]. | Directly from experimental methods [3]. |
| Photodegradation | Reduced potency over time if exposed to light. | Store stock solutions and treated plates in the dark (e.g., amber vials, wrapped in foil) at -20°C or below . | Standard practice for light-sensitive compounds. |
| Long-Term Storage | Chemical decomposition, loss of activity. | Store lyophilized powder at -20°C or -80°C in a desiccated environment. Aliquot stock solutions to avoid freeze-thaw cycles. | Standard practice for lab chemicals. |

| Potential Issue | Manifestation | Recommended Action | Evidence Level |
|--------------------------|--|---|---|
| Aqueous Stability | Instability and precipitation in water or PBS. | Avoid direct dissolution in aqueous solvents. The final concentration of DMSO in cell culture should not exceed 0.1-0.5% (v/v). | Inferred from universal solvent use in studies [3] [1]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for common experiments using **Avasimibe**, compiled from recent publications.

Cell Viability and Proliferation (MTT and Clonogenic Assay)

This protocol is used to determine the inhibitory effect of **Avasimibe** on cancer cell growth [3] [1].

- **Cell Lines:** Prostate cancer (PC-3, DU 145) or bladder cancer (T24, 5637) cells.
- **Reagents:** **Avasimibe** stock (e.g., 100 mM in DMSO), MTT reagent (5 mg/mL in PBS), cell culture medium, DMSO.
- **Procedure:**
 - **Seeding:** Plate cells in 96-well plates at a density of 3,000 cells per well in 200 μ L of complete medium. Incubate for 24 hours.
 - **Treatment:** Replace medium with fresh medium containing a dose range of **Avasimibe** (e.g., 0, 10, 20, 40 μ M). Include a vehicle control (e.g., 0.1% DMSO).
 - **Incubation:** Culture cells for 48-72 hours.
 - **MTT Assay:** Add 20 μ L of MTT solution to each well. Incubate for 4 hours at 37°C.
 - **Solubilization:** Carefully remove the medium and dissolve the formed formazan crystals in 150 μ L of DMSO.
 - **Measurement:** Shake the plate gently and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
- **Clonogenic Survival Assay:** Seed cells sparsely (1500 cells/well in a 6-well plate) and treat with **Avasimibe**. Change the drug-containing medium every few days. After 10-15 days, when colonies are visible, fix with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the colonies [3].

Cell Migration (Wound Healing and Transwell Assay)

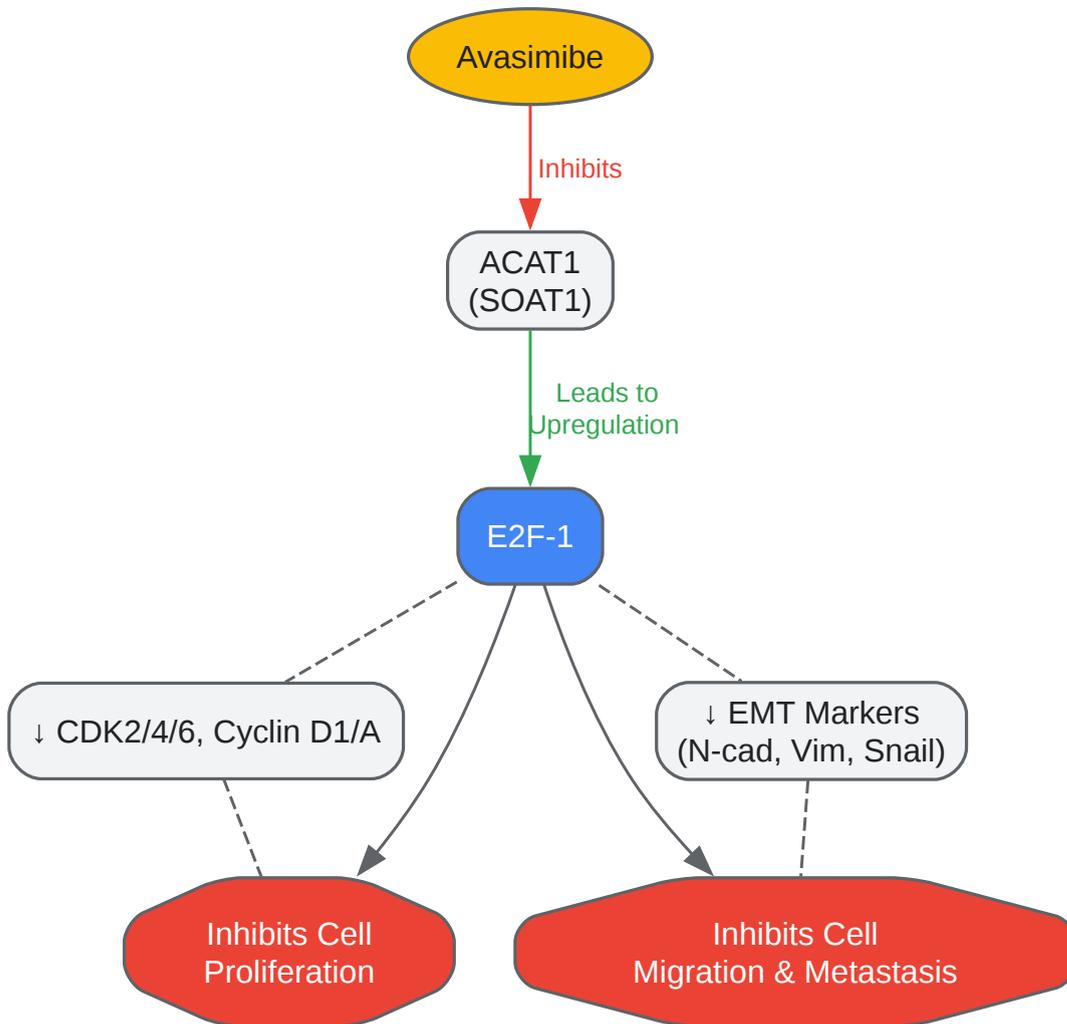
These assays evaluate the anti-metastatic potential of **Avasimibe** [3] [1].

- **Wound Healing Assay:**
 - **Culture:** Grow cells in 6-well plates until 95-100% confluent.
 - **Scratch:** Create a straight "wound" by scratching the cell monolayer with a sterile 200 μL pipette tip.
 - **Wash & Treat:** Wash twice with PBS to remove detached cells. Add medium containing 2% FBS and **Avasimibe**.
 - **Image & Analyze:** Capture images at the scratch site at 0 hours and after 12-24 hours. Measure the gap distance using image software (e.g., ImageJ) and calculate the migration rate.
- **Transwell Migration Assay:**
 - **Pretreatment:** Pretreat cells with **Avasimibe** for 48 hours.
 - **Seeding:** Harvest the treated cells and seed them into the upper chamber of a Transwell insert (e.g., 1.2×10^5 PC-3 cells) in serum-free medium.
 - **Chemoattraction:** Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
 - **Migration:** Incubate for 24 hours to allow cells to migrate through the membrane.
 - **Fix, Stain & Count:** Remove non-migrated cells from the upper side. Fix and stain the migrated cells on the lower side with 4% PFA and 0.1% crystal violet. Count the cells under a microscope [3].

Avasimibe Signaling Pathways

The diagrams below illustrate the primary molecular mechanisms of **Avasimibe** identified in recent cancer studies, based on data from [3] and [1]. The scripts are provided for your use.

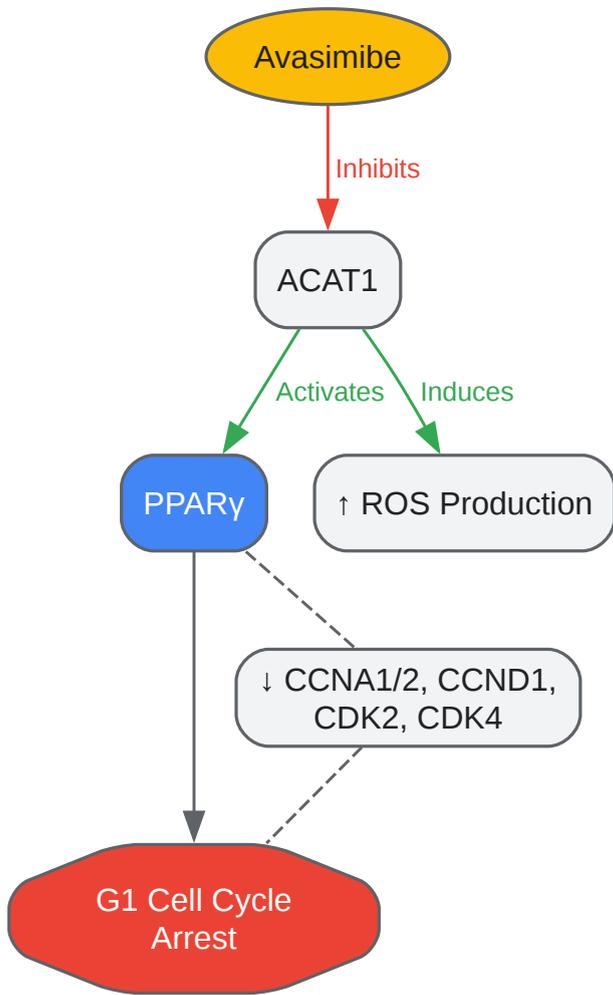
Pathway in Prostate Cancer



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Avasimibe inhibits ACAT1, leading to upregulation of the transcription factor E2F-1. Elevated E2F-1 suppresses the expression of cell cycle proteins and epithelial-mesenchymal transition (EMT) markers, ultimately inhibiting tumor proliferation and metastasis [3].

Pathway in Bladder Cancer



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Avasimibe inhibits ACAT1 in bladder cancer, which activates the PPAR γ signaling pathway and induces ROS production. Activation of PPAR γ leads to the downregulation of key cell cycle proteins, resulting in G1 phase arrest [1].

Key Takeaways for Researchers

- **Solvent is Critical:** The universal use of DMSO as a primary solvent in research highlights **Avasimibe**'s likely instability in aqueous environments. Adhering to the stock solution protocol is essential.
- **Mechanism is Context-Dependent:** Be aware that the signaling pathway affected by **Avasimibe** may differ depending on the cell type, as shown by the different pathways in prostate versus bladder cancer.

- **Monitor for Precipitation:** A clear sign of solvent-related instability is the formation of precipitate in your treatment media. If this occurs, verify your stock solution and dilution methods.

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References

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